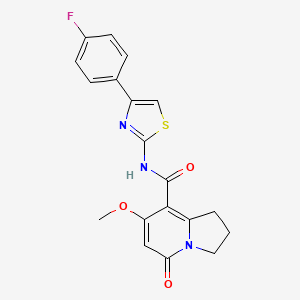

N-(4-(4-fluorophenyl)thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic heterocyclic compound featuring a fused indolizine core substituted with a methoxy group at position 7, a keto group at position 5, and a carboxamide moiety at position 6. The carboxamide nitrogen is further linked to a thiazole ring bearing a 4-fluorophenyl substituent.

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-26-15-9-16(24)23-8-2-3-14(23)17(15)18(25)22-19-21-13(10-27-19)11-4-6-12(20)7-5-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKQOCINZGDVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 4-(4-fluorophenyl)thiazole.

Indolizine Core Construction: The indolizine core is constructed by cyclization of a suitable precursor, such as 2-(2-oxoethyl)pyridine, under acidic conditions.

Coupling Reaction: The final step involves coupling the thiazole derivative with the indolizine core. This can be achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Electrophiles such as nitronium ion (NO₂⁺) or sulfonyl chloride (SO₂Cl) under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro or sulfonyl groups on the aromatic ring.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its unique structural features.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study the mechanisms of biological processes at the molecular level.

Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiazole groups are crucial for binding to the active sites of these targets, while the indolizine core may facilitate the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Analogous Indolizine Derivatives

N-(2-chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034606-37-4)

This compound shares the same indolizine scaffold and carboxamide substitution as the target molecule but differs in the substituent on the carboxamide nitrogen. Instead of a thiazole-linked 4-fluorophenyl group, it features a 2-chloro-4-methylphenyl group. Key differences include:

- Electronic Effects : The chloro and methyl groups on the aryl ring alter electron-withdrawing/-donating properties compared to the fluorine atom in the target compound.

- Synthetic Route : Both compounds likely derive from similar Friedel-Crafts or cyclization strategies, but the carboxamide coupling step differs in the choice of aryl/heteroaryl amines .

Table 1: Structural and Substituent Comparison

| Compound | R-Group on Carboxamide Nitrogen | Key Functional Groups |

|---|---|---|

| Target Compound | 4-(4-fluorophenyl)thiazol-2-yl | Thiazole, 4-fluorophenyl, methoxy |

| CAS 2034606-37-4 | 2-chloro-4-methylphenyl | Chloro, methyl, methoxy |

Comparison with Thiazole- and Triazole-Containing Heterocycles

S-Alkylated 1,2,4-Triazole Derivatives (Compounds [10–15] in )

These compounds, such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones, share the thioether-linked heterocyclic architecture but differ in core structure (1,2,4-triazole vs. indolizine). Key contrasts include:

- Heterocyclic Core : Indolizine systems (target compound) exhibit planar aromaticity, whereas 1,2,4-triazoles are smaller and more polar.

- Biological Interactions : Triazoles often act as hydrogen-bond acceptors via N atoms, while indolizines may engage in π-π stacking.

- Spectral Signatures : IR spectra of triazole derivatives (e.g., absence of C=O at 1663–1682 cm⁻¹, presence of C=S at 1247–1255 cm⁻¹) differ from the target compound’s expected carbonyl and thiazole vibrations .

Pharmacological and Physicochemical Implications

- Lipophilicity : The 4-fluorophenyl-thiazole group in the target compound likely enhances membrane permeability compared to the chloro-methylphenyl analog (CAS 2034606-37-4) .

- Tautomerism : Unlike triazole-thione equilibria observed in compounds [7–9], the indolizine core of the target compound lacks tautomeric flexibility, favoring conformational stability .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is CHFNOS. The compound features a thiazole ring, a tetrahydroindolizine moiety, and a carboxamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 428.50 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in DMSO |

| Melting Point | 210–213 °C |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that the compound inhibits the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Cytotoxicity Assay

In a study conducted by Alghamdi et al., the compound was tested against MCF-7 cells using an MTT assay. The results indicated an IC50 value of approximately 4.5 µM, suggesting potent cytotoxicity comparable to standard chemotherapeutic agents like Doxorubicin (IC50 = 1.2 µM) .

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells.

Table: Mechanism of Action

| Mechanism | Effect |

|---|---|

| Caspase Activation | Induces apoptosis |

| Bcl-2 Family Regulation | Increases pro-apoptotic proteins (Bax) |

| Cell Cycle Arrest | Inhibits G1/S transition |

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications to the thiazole and indolizine rings can significantly alter potency and selectivity against different cancer types.

Key SAR Findings:

- Fluorophenyl Substitution : The presence of fluorine enhances lipophilicity and cellular uptake.

- Methoxy Group : The methoxy substituent on the indolizine ring is essential for maintaining anticancer activity.

- Carboxamide Functionality : This group plays a crucial role in binding affinity to target proteins.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.